6-Chloro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline
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Overview
Description
6-Chloro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline is a chemical compound with the molecular formula C10H10ClN and a molecular weight of 179.65 g/mol . This compound is characterized by its unique cyclopropa[c]quinoline structure, which includes a chlorine atom at the 6th position. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable quinoline derivative with a chlorinating agent, followed by cyclopropanation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .
Scientific Research Applications
6-Chloro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a pharmaceutical agent.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: This compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which it is used .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline: Similar structure with a bromine atom instead of chlorine.
1H-Cyclopropa[a]naphthalene: Another cyclopropa derivative with different substituents.
Uniqueness
6-Chloro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline is unique due to its specific chlorine substitution, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C10H10ClN |
---|---|
Molecular Weight |
179.64 g/mol |
IUPAC Name |
6-chloro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline |
InChI |
InChI=1S/C10H10ClN/c11-7-1-2-10-9(4-7)8-3-6(8)5-12-10/h1-2,4,6,8,12H,3,5H2 |
InChI Key |
VOORQMRSWAAJIC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1C3=C(C=CC(=C3)Cl)NC2 |
Origin of Product |
United States |
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